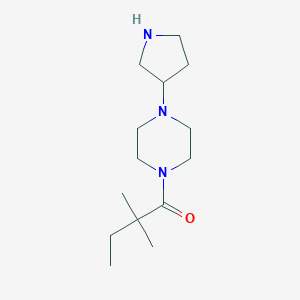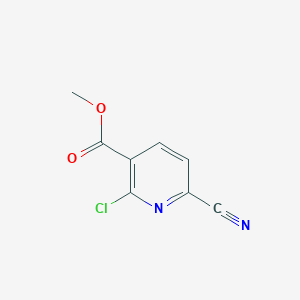![molecular formula C18H17F3N2O B6642674 Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone](/img/structure/B6642674.png)
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone, also known as TFMP, is a synthetic compound that has gained significant attention in scientific research. TFMP is a member of the cathinone family, which is a group of compounds that are structurally similar to amphetamines. TFMP is known for its psychoactive effects and has been studied for its potential use in various scientific fields.
Mécanisme D'action
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which results in an increase in dopamine signaling. The increased dopamine signaling is responsible for the psychoactive effects of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone.
Biochemical and Physiological Effects
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has been shown to have several biochemical and physiological effects. In animal studies, Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has also been shown to increase extracellular dopamine levels in the striatum, which is a brain region that is involved in reward processing and motor control.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has several advantages for lab experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain and use in experiments. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone also has a high affinity for the dopamine transporter, which makes it a valuable tool for studying the dopamine system. However, Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone also has some limitations for lab experiments. It is a psychoactive compound, which means that it can produce unwanted effects in animal models. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone also has a short half-life, which makes it difficult to use in long-term experiments.
Orientations Futures
There are several future directions for the study of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone. One potential direction is the development of new analogs of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone that have improved pharmacological properties. Another direction is the use of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone in the study of neurological disorders, such as Parkinson's disease and schizophrenia. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has also been studied for its potential use in drug abuse treatment, and future research could explore this application further.
Conclusion
In conclusion, Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone is a synthetic compound that has gained significant attention in scientific research. It has been studied for its potential use in various scientific fields, including neuroscience, pharmacology, and toxicology. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone acts as a dopamine reuptake inhibitor and has several biochemical and physiological effects. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone, including the development of new analogs and the use of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone in the study of neurological disorders.
Méthodes De Synthèse
The synthesis of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone involves the reaction of 3-(trifluoromethyl)aniline with 2-bromo-1-(4-fluorophenyl)ethanone, followed by the reaction of the resulting intermediate with pyrrolidine. The final product is obtained through purification by column chromatography. The synthesis method of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone is well-established and has been reported in several scientific publications.
Applications De Recherche Scientifique
Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has been studied for its potential use in various scientific fields, including neuroscience, pharmacology, and toxicology. Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has been shown to have a high affinity for the dopamine transporter, which is a protein that plays a crucial role in the regulation of dopamine levels in the brain. This property of Pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone has made it a valuable tool for studying the dopamine system and its role in various neurological disorders.
Propriétés
IUPAC Name |
pyrrolidin-1-yl-[2-[3-(trifluoromethyl)anilino]phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-18(20,21)13-6-5-7-14(12-13)22-16-9-2-1-8-15(16)17(24)23-10-3-4-11-23/h1-2,5-9,12,22H,3-4,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHIIQPSWFQOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)

![(2S)-2-[(2-methoxyphenyl)sulfonylamino]butanedioic acid](/img/structure/B6642604.png)
![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)
![2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide](/img/structure/B6642632.png)
![2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide](/img/structure/B6642639.png)


![Azepan-1-yl-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]methanone](/img/structure/B6642661.png)
![[1-(3-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B6642686.png)
![N-[1-(3,4-difluorophenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B6642687.png)
![N-(5-chloro-2-fluorophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B6642694.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B6642705.png)
![N-(3-carbamoylphenyl)-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B6642708.png)